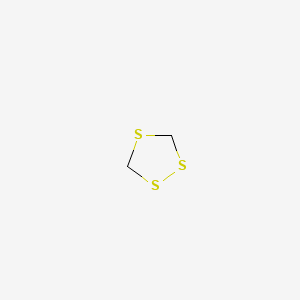
1,2,4-Trithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 2, 4-Trithiolane belongs to the class of organic compounds known as trithiolanes. These are organic compounds containing a six-member aliphatic saturated heterocycle made up of three sulfur atoms and two carbon atoms. Within the cell, 1, 2, 4-trithiolane is primarily located in the cytoplasm. Outside of the human body, 1, 2, 4-trithiolane can be found in green vegetables and mushrooms. This makes 1, 2, 4-trithiolane a potential biomarker for the consumption of these food products.
Scientific Research Applications
Modeling the Active Site of [Fe-only] Hydrogenase : 1,2,4-Trithiolane has been used in the formation of sulfurdithiolatodiiron and ‐tetrairon complexes, which serve as novel model complexes for the active site of [Fe-only] hydrogenases. These models are crucial for understanding the catalytic mechanisms of hydrogenases, which have significant implications in biological and chemical hydrogen production (Windhager et al., 2007).
Structural and Electrochemical Investigations : Another study explored the reactions of this compound with nonacarbonyldiiron, leading to the formation of a diiron model complex. This complex serves as another model for [Fe-only]-hydrogenase's active site. X-ray structure analyses of these complexes and electrochemical studies provide insights into their properties and potential applications in catalysis and material science (Windhager et al., 2007).
Reactions with Pt° Complexes : The reactions of 1,2,4-trithiolanes with Pt° complexes often proceed through oxidative addition and ring contraction, leading to the formation of unique platinum complexes. Such reactions have implications in the study of transition metal complexes and their applications in catalysis (Petzold et al., 2010).
Oxidation Studies : The oxidation of this compound has been extensively studied, revealing various products like S-oxides and dioxides. These studies contribute to our understanding of sulfur-rich heterocycles and their chemical behavior, which is relevant in the field of synthetic chemistry (Petzold et al., 2004).
Formation in Three-Component Mixtures : Research has also been conducted on the formation of 1,2,4-Trithiolanes in mixtures involving phenyl azide and aromatic thioketones. This study adds to the knowledge of sulfur-transfer reactions and the generation of reactive intermediates, which are important in synthetic organic chemistry (Mlostoń & Heimgartner, 1995).
Quantitative Determination in Petroleum Products : this compound has been quantitatively determined in oils and petroleum products by gas chromatography. This application is significant in the petroleum industry for quality control and assessment of product purity (Leont’eva et al., 2019).
properties
CAS RN |
289-16-7 |
|---|---|
Molecular Formula |
C2H4S3 |
Molecular Weight |
124.3 g/mol |
IUPAC Name |
1,2,4-trithiolane |
InChI |
InChI=1S/C2H4S3/c1-3-2-5-4-1/h1-2H2 |
InChI Key |
QHGFEUAAQKJXDI-UHFFFAOYSA-N |
SMILES |
C1SCSS1 |
Canonical SMILES |
C1SCSS1 |
Other CAS RN |
289-16-7 |
synonyms |
1,2,4-trithiolane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

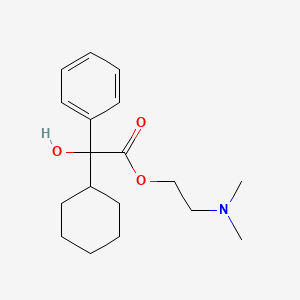
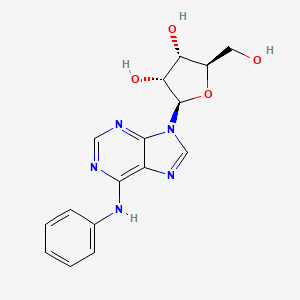
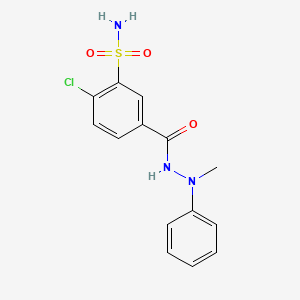

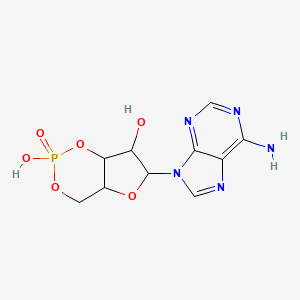
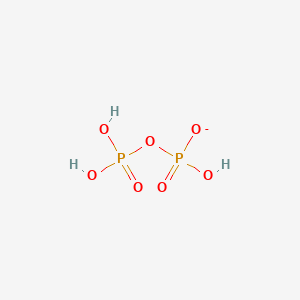

![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)
![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)